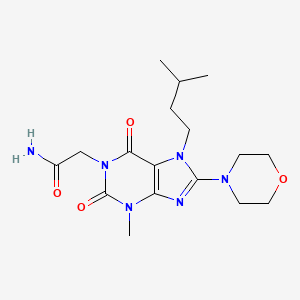![molecular formula C15H17ClN2OS B2798407 N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide CAS No. 1444829-00-8](/img/structure/B2798407.png)
N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide, commonly known as CTAP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the mu-opioid receptor, which plays a crucial role in the regulation of pain and addiction. CTAP has been extensively studied for its potential applications in the development of novel therapeutic agents for the treatment of opioid addiction and other related disorders.
Mechanism of Action
CTAP is a potent and selective antagonist of the mu-opioid receptor. It binds to the receptor and blocks the binding of endogenous opioid peptides, such as endorphins and enkephalins, which are responsible for the regulation of pain and addiction. By blocking the mu-opioid receptor, CTAP can reduce the effects of opioids and prevent the development of opioid tolerance and dependence.
Biochemical and Physiological Effects:
CTAP has been shown to have a range of biochemical and physiological effects. In preclinical studies, CTAP has been shown to reduce opioid-induced analgesia, tolerance, and dependence. It has also been shown to reduce the rewarding effects of opioids, which are responsible for the development of addiction. Additionally, CTAP has been shown to reduce the symptoms of opioid withdrawal, such as anxiety, depression, and gastrointestinal distress.
Advantages and Limitations for Lab Experiments
CTAP has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the mu-opioid receptor, which makes it a useful tool for investigating the role of this receptor in pain and addiction. CTAP is also relatively stable and easy to synthesize, which makes it a cost-effective option for use in preclinical studies. However, CTAP has some limitations, including its poor solubility in water and its potential for off-target effects.
Future Directions
There are several potential future directions for the use of CTAP in scientific research. One area of interest is the development of novel therapeutic agents for the treatment of opioid addiction and related disorders. CTAP has shown promise as a potential treatment option, and further research is needed to evaluate its efficacy and safety in clinical trials. Additionally, CTAP could be used to investigate the role of the mu-opioid receptor in other physiological and pathological processes, such as stress, anxiety, and depression. Finally, CTAP could be used in combination with other opioid receptor antagonists and agonists to develop more effective and targeted therapies for pain and addiction.
Synthesis Methods
CTAP can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl cyanide with thian-4-ylacetic acid in the presence of a base. The resulting product is then purified using various chromatographic techniques to obtain pure CTAP. Other methods of synthesis include the reaction of 4-chlorobenzyl cyanide with thian-4-ylacetyl chloride or thian-4-ylacetic anhydride.
Scientific Research Applications
CTAP has been extensively studied for its potential applications in the field of scientific research. It has been used as a tool to investigate the role of the mu-opioid receptor in the regulation of pain and addiction. CTAP has also been used to study the mechanisms of action of other opioid receptor antagonists and agonists. Additionally, CTAP has been used in preclinical studies to evaluate its potential as a therapeutic agent for the treatment of opioid addiction and other related disorders.
properties
IUPAC Name |
N-[(4-chlorophenyl)-cyanomethyl]-2-(thian-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c16-13-3-1-12(2-4-13)14(10-17)18-15(19)9-11-5-7-20-8-6-11/h1-4,11,14H,5-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJGPUCCEYWHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CC(=O)NC(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyloxirane-2-carboxamide](/img/structure/B2798324.png)
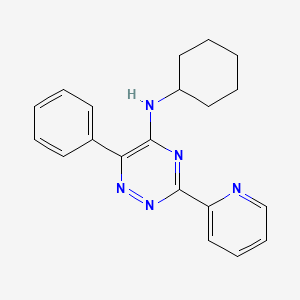

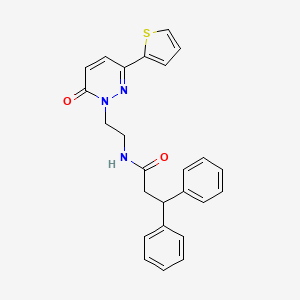
![7-benzyl-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2798328.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate](/img/structure/B2798330.png)

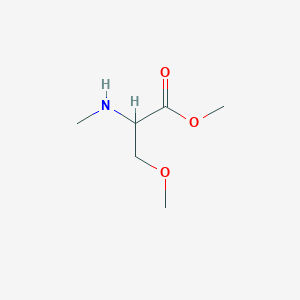
![Tert-butyl 7-(6-fluoropyridine-3-carbonyl)-1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B2798335.png)
![N-[4-(diethylamino)phenyl]-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2798336.png)
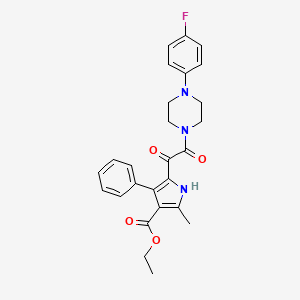
![6-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2798339.png)
![1,7-bis(3-hydroxypropyl)-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B2798342.png)
